N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
CAS No.: 1443139-14-7
Cat. No.: VC0529300
Molecular Formula: C19H17BrN2O2
Molecular Weight: 385.261
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443139-14-7 |
---|---|
Molecular Formula | C19H17BrN2O2 |
Molecular Weight | 385.261 |
IUPAC Name | N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide |
Standard InChI | InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) |
Standard InChI Key | AYMPBNKUIKAENG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Information
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide is characterized by several key chemical and physical properties that define its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in the following table:
The chemical structure of N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide consists of a quinoline core with specific functional group modifications. The compound has a bromo substituent at position 6 and a methyl group at position 2 of the quinoline core. Additionally, at position 4, there is an oxy-acetamide group with an N-benzyl substitution .
Physical and Chemical Characteristics
The compound features a SMILES notation of CC1=NC2=C(C=C(Br)C=C2)C(OCC(=O)NCC2=CC=CC=C2)=C1, which represents its molecular structure in a linear format . This notation provides a standardized way to represent the molecule's structure in text form, facilitating computational analysis and database searching.
Under standard laboratory conditions, the compound maintains stability when stored properly at 4°C and has a shelf life of approximately 3 years . This stability profile is important for both research applications and potential pharmaceutical development, as it indicates the compound can be reliably stored and handled under typical laboratory conditions without significant degradation.
Biological Activity
Antimycobacterial Properties
N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide is primarily known for its significant inhibitory activity against Mycobacterium tuberculosis . As part of the 2-(quinolin-4-yloxy)acetamide class, this compound represents an important category of potential antitubercular agents. Studies have demonstrated that compounds within this class exhibit potent antitubercular effects with minimum inhibitory concentration (MIC) values as low as 0.05 μM for some derivatives, indicating remarkable potency against tuberculosis-causing bacteria .
The potent antimycobacterial activity of this class of compounds is particularly significant given the ongoing challenges in tuberculosis treatment, including the emergence of drug-resistant strains and the need for more effective treatment options with fewer side effects and shorter treatment durations.
Activity Against Drug-Resistant Strains
A notable characteristic of compounds in the 2-(quinolin-4-yloxy)acetamide class, including N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide, is their activity against drug-resistant strains of Mycobacterium tuberculosis . This property is particularly valuable given the increasing global concern regarding multi-drug resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
The ability to maintain activity against resistant strains suggests that these compounds may operate through mechanisms that differ from those of conventional tuberculosis drugs, potentially offering new avenues for treatment in cases where established therapies have failed due to resistance development.
Cytotoxicity Profile
Research has indicated that compounds in the 2-(quinolin-4-yloxy)acetamide class, including derivatives similar to N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide, generally demonstrate low cytotoxicity against mammalian cell lines. Studies have shown that these compounds are often devoid of apparent toxicity to Vero and HaCat cells, with IC50 values typically ≥ 20 μM .
This favorable cytotoxicity profile suggests a high selectivity index, which is crucial for developing safe antitubercular agents. The selectivity index, representing the ratio between cytotoxicity to mammalian cells and antimicrobial activity, indicates that these compounds can effectively target bacterial cells while having minimal impact on host cells at therapeutic concentrations.
Research Findings and Applications
Intracellular Activity
A particularly significant finding regarding compounds in this class is their demonstrated intracellular activity against tuberculosis bacilli in infected macrophages, with action comparable to rifampin, a first-line tuberculosis drug . This is a crucial property for potential tuberculosis treatments, as Mycobacterium tuberculosis is known to persist within macrophages during infection.
The ability to penetrate host cells and maintain activity against intracellular bacteria is an essential characteristic for effective tuberculosis treatment, as it allows the compound to target the pathogen in its cellular reservoir. This property suggests that N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide and related compounds may be effective against both actively replicating and persistent forms of the bacterium.
Drug-Drug Interaction Risk
Research has indicated that 2-(quinolin-4-yloxy)acetamides generally present a low risk of drug-drug interactions . This characteristic is particularly important for potential tuberculosis treatments, as combination therapy is the standard approach, requiring multiple drugs to be administered simultaneously to prevent resistance development and ensure effective treatment.
The low potential for drug-drug interactions suggests that these compounds could be incorporated into existing treatment regimens without significant concerns about adverse interactions with other medications, which is an important consideration for the development of new tuberculosis drugs.
Cardiac Toxicity Assessment
Safety assessments conducted using zebrafish (Danio rerio) models have shown no signs of cardiac toxicity at concentrations of 1 and 5 μM for compounds in this class . This suggests a favorable safety profile in terms of cardiac effects, which is an important consideration for drug development.
Cardiac toxicity is a significant concern for many pharmaceutical compounds, and the absence of observable cardiac effects in zebrafish models provides preliminary evidence for the cardiovascular safety of these compounds. While further studies in mammalian models would be needed to confirm these findings, the initial results are promising for the potential development of these compounds as therapeutic agents.
Synthesis Methods
General Synthetic Approach
The synthesis of N-Benzyl-2-(6-bromo-2-methylquinolin-4-yloxy)acetamide and related 2-(quinolin-4-yloxy)acetamides typically involves a two-step process . The simplicity of this synthetic approach, combined with the use of readily available starting materials and reagents, makes it attractive for both research purposes and potential scale-up for pharmaceutical production.
The first step involves the preparation of 2-bromo-N-arylacetamides through the acylation reaction of substituted anilines or 1(2)-naphthylamine using bromoacetyl chloride, often in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . This initial reaction establishes the core structure that will be used in the subsequent step.
O-Alkylation Reaction
The second step in the synthesis involves an O-alkylation reaction of 4-hydroxyquinolines with the prepared 2-bromo-N-arylacetamides . This reaction is typically conducted in the presence of potassium carbonate using N,N-dimethylformamide (DMF) as the solvent. The reaction mixtures are generally stirred for 16 hours at 25°C, resulting in yields ranging from 32% to 98% .
This O-alkylation step is crucial for establishing the oxygen linkage between the quinoline core and the acetamide moiety, which is a defining structural feature of this compound class. The wide range of achievable yields indicates that reaction conditions can significantly impact the efficiency of this synthetic step.
Starting Materials
The 4-hydroxyquinolines used in the synthesis can be obtained from the cyclocondensation reaction between anilines and β-ketoesters, although these compounds are also commercially available for convenience . The accessibility of these starting materials further contributes to the practical feasibility of synthesizing these compounds for research and development purposes.
The synthetic pathway's reliance on commercially available or easily synthesized starting materials enhances the accessibility of these compounds for research purposes and potential pharmaceutical development, as it reduces the complexity and cost associated with obtaining the necessary precursors.
Current Research Status
Challenges and Future Directions
Despite the promising antitubercular activity, there are challenges that need to be addressed before these compounds can advance to clinical development. Low aqueous solubility coupled with rapid metabolism are issues that need to be overcome . These properties can significantly impact the pharmacokinetic profile of the compounds, potentially limiting their bioavailability and therapeutic efficacy.
Future research directions should focus on new structural modifications and/or pharmaceutical formulation studies to address these challenges. Improving solubility through structural modifications or formulation approaches, and enhancing metabolic stability through strategic alterations to the molecular structure, could significantly enhance the drug-like properties of these compounds and their potential for clinical development.
Target Identification Studies
Recent research has also focused on identifying the specific molecular targets of these compounds in Mycobacterium tuberculosis. Some studies have investigated potential targets such as the cytochrome bc1 complex, which plays a crucial role in the bacterial respiratory chain . Understanding the precise mechanism of action will be valuable for further optimization of these compounds and for developing strategies to mitigate potential resistance mechanisms.
Elucidating the molecular target(s) and mechanism of action is crucial for rational drug design approaches aimed at optimizing these compounds. Knowledge of how these compounds interact with their bacterial targets can guide structural modifications to enhance potency, selectivity, and other pharmacological properties.
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